molecular formula C15H8BrClO B15172417 1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one CAS No. 919481-49-5

1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one

Katalognummer: B15172417
CAS-Nummer: 919481-49-5
Molekulargewicht: 319.58 g/mol
InChI-Schlüssel: JJFRCDMNJBIZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom attached to the second position of one phenyl ring and a chlorine atom attached to the fourth position of another phenyl ring, connected by a propynone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzene and 4-chlorobenzaldehyde.

    Formation of Propargyl Alcohol: The first step involves the formation of propargyl alcohol through the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The propargyl alcohol is then oxidized to form the corresponding propargyl ketone using an oxidizing agent like PCC (Pyridinium chlorochromate).

    Coupling Reaction: Finally, the propargyl ketone is coupled with 2-bromobenzene using a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated reactors.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one: Lacks the chlorine atom on the phenyl ring.

    1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one: Lacks the bromine atom on the phenyl ring.

    1-(2-Bromophenyl)-3-(4-methylphenyl)prop-2-yn-1-one: Substitutes the chlorine atom with a methyl group.

Uniqueness

1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

919481-49-5

Molekularformel

C15H8BrClO

Molekulargewicht

319.58 g/mol

IUPAC-Name

1-(2-bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one

InChI

InChI=1S/C15H8BrClO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H

InChI-Schlüssel

JJFRCDMNJBIZLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C#CC2=CC=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.